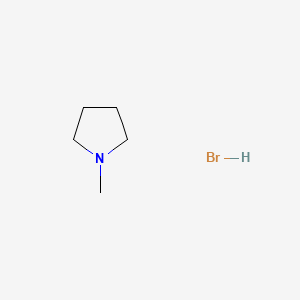

Methylpyrrolidinium bromide

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

51368-35-5 |

|---|---|

分子式 |

C5H12BrN |

分子量 |

166.06 g/mol |

IUPAC 名称 |

1-methylpyrrolidine;hydrobromide |

InChI |

InChI=1S/C5H11N.BrH/c1-6-4-2-3-5-6;/h2-5H2,1H3;1H |

InChI 键 |

XXZFCJVFXKCILB-UHFFFAOYSA-N |

SMILES |

CN1CCCC1.Br |

规范 SMILES |

CN1CCCC1.Br |

其他CAS编号 |

51368-35-5 |

相关CAS编号 |

120-94-5 (Parent) |

同义词 |

1-methylpyrrolidine methylpyrrolidinium bromide N-methylpyrrolidine N-methylpyrrolidine hydrobromide N-methylpyrrolidine hydrochloride |

产品来源 |

United States |

Methylpyrrolidinium Bromide and Its Derivatives: A Technical Guide to Room-Temperature Ionic Conductivity

Executive Summary

Methylpyrrolidinium bromide (MPB) derivatives—most notably N-methyl-N-propylpyrrolidinium bromide (Pyr13Br) and N-butyl-N-methylpyrrolidinium bromide (Pyr14Br)—are foundational materials in the development of solid-state electrolytes and room-temperature ionic liquids (RTILs). While pure MPB salts typically exhibit modest room-temperature ionic conductivity (approximately 1.0×10−6 S cm⁻¹) due to their solid crystalline nature, they possess unique phase behaviors, acting as Organic Ionic Plastic Crystals (OIPCs). This whitepaper provides an in-depth mechanistic analysis of their conductivity, validated experimental protocols for synthesis and measurement, and a comparative data synthesis for researchers engineering next-generation electrochemical devices.

Mechanistic Foundations of Ionic Conductivity

Solid-State Ion Transport vs. Liquid-State Dynamics

The room-temperature ionic conductivity of pyrrolidinium-based bromide salts is intrinsically linked to their crystal lattice energy and cation planarity. At 25 °C, the strong electrostatic attraction between the localized negative charge of the bromide anion and the pyrrolidinium cation restricts long-range mobility, resulting in a solid state.

However, these salts frequently exhibit multiple crystalline phase transitions below their melting points, entering a plastic crystal phase. In this mesophase, the molecules retain a highly ordered translational lattice but acquire rotational and orientational degrees of freedom. This dynamic disorder generates transient point defects and vacancies within the lattice, facilitating a "hopping" mechanism for the bromide ions. Consequently, even in the solid state, derivatives like Pyr13Br achieve measurable ionic conductivities of ~10⁻⁶ S cm⁻¹ at room temperature[1].

To achieve the benchmark conductivities required for commercial energy storage (~10⁻³ S cm⁻¹), MPB is typically subjected to anion metathesis. Exchanging the spherical, charge-dense bromide anion for a bulky, charge-delocalized anion like bis(trifluoromethanesulfonyl)imide (TFSI⁻) or bis(fluorosulfonyl)imide (FSI⁻) disrupts crystal packing. This depresses the melting point below room temperature, transitioning the transport mechanism from defect-mediated solid-state hopping to fluidic vehicular transport[2].

Experimental Methodology: Synthesis and Validation

High-fidelity conductivity measurements require ultra-pure materials. Trace impurities—particularly water, which acts as a plasticizer, or unreacted alkyl halides—can artificially inflate conductivity readings by orders of magnitude. The following self-validating protocol ensures the synthesis of battery-grade MPB.

Protocol 1: Synthesis of N-Methyl-N-Propylpyrrolidinium Bromide (Pyr13Br)

-

Reagent Purification: Purify N-methylpyrrolidine and 1-bromopropane via atmospheric distillation to remove oxidative degradation products and stabilizers.

-

Quaternization Reaction: In a three-necked flask equipped with a reflux condenser and dropping funnel, dissolve 1 molar equivalent of N-methylpyrrolidine in anhydrous acetonitrile.

-

Thermal Control: Dropwise add 1.05 molar equivalents of 1-bromopropane. Causality: The quaternization reaction is highly exothermic. Dropwise addition prevents thermal runaway. Acetonitrile is selected as the solvent because it solubilizes the neutral reactants but is a poor solvent for the highly polar MPB product at lower temperatures, driving spontaneous precipitation[3].

-

Reflux: Heat the mixture to 45–60 °C under an argon atmosphere for 48 hours to ensure complete conversion.

-

Isolation: Cool the mixture to room temperature. Add cold n-hexane dropwise to force complete supersaturation and precipitation of the white solid. Filter and wash repeatedly with ethyl acetate.

-

Validation System: Dry the product under high vacuum (200 mTorr) at 70 °C for 24 hours. Self-Validation: Before proceeding to conductivity measurements, the batch must be validated using ¹H NMR (to confirm the absence of unreacted precursors) and Karl Fischer titration (water content must be strictly <50 ppm).

Caption: Step-by-step synthesis and validation workflow for methylpyrrolidinium bromide.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

-

Cell Assembly: Inside an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), press the validated MPB powder into a dense pellet of known thickness ( L ) and area ( A ). Sandwich the pellet between two polished stainless steel blocking electrodes in a coin cell or Swagelok configuration.

-

Thermal Equilibration: Place the cell in a temperature-controlled environmental chamber. Equilibrate at 25 °C for 2 hours. Causality: Thermal gradients across the pellet will cause non-uniform ion mobility, leading to skewed impedance arcs.

-

EIS Measurement: Apply an AC voltage perturbation of 10 mV across a frequency range of 0.1 Hz to 10 MHz. Causality: A small 10 mV amplitude ensures the system remains in a linear pseudo-steady state, preventing irreversible Faradaic degradation at the blocking electrodes.

-

Data Extraction: Plot the data as a Nyquist plot ( −Z′′ vs. Z′ ). Fit the high-frequency semi-circle to an equivalent circuit (a resistor Rb in parallel with a constant phase element). Calculate conductivity using σ=L/(Rb⋅A) .

Caption: Logical pathway for measuring ionic conductivity using Electrochemical Impedance Spectroscopy.

Quantitative Data & Comparative Analysis

To contextualize the baseline conductivity of MPB, Table 1 compares the room-temperature (25 °C) ionic conductivity of pure pyrrolidinium bromide salts against their anion-exchanged and composite derivatives.

| Compound / System | State at 25 °C | Anion | Ionic Conductivity (S cm⁻¹) | Primary Transport Mechanism |

| N-Methyl-N-propylpyrrolidinium Bromide (Pyr13Br) | Solid (OIPC) | Br⁻ | ~1.0 × 10⁻⁶ | Defect-mediated ion hopping |

| N-Butyl-N-methylpyrrolidinium Bromide (Pyr14Br) | Solid (OIPC) | Br⁻ | ~1.0 × 10⁻⁶ | Defect-mediated ion hopping |

| N-Ethyl-N-methylpyrrolidinium Trifluoro(trifluoromethyl)borate | Liquid | CF₃BF₃⁻ | 1.75 × 10⁻⁴ | Fluidic vehicular transport |

| Pyr14-FSI / PEDOT-Cl Composite (50/50) | Solid Composite | FSI⁻ | 3.0 × 10⁻⁴ | Interfacial conduction pathways |

| N-Methyl-N-propylpyrrolidinium TFSI | Liquid (RTIL) | TFSI⁻ | 1.4 × 10⁻³ | Fluidic vehicular transport |

Data synthesized from materials informatics studies[3] and composite electrolyte characterizations[4],[2].

Advanced Applications

While the bare ~10⁻⁶ S cm⁻¹ conductivity of pure MPB restricts its direct use in high-power applications, it is the critical precursor for advanced energy storage solutions. By leveraging the pyrrolidinium cation's superior electrochemical stability window (often >5.0 V vs Li/Li⁺), researchers utilize MPB to synthesize RTILs for lithium-metal batteries. Furthermore, bromide-based ionic liquids are increasingly engineered into gel polymer electrolytes (GPEs) and deep eutectic solvents, where they act as catalytic electrolytes to enhance redox kinetics in aqueous zinc-bromine flow batteries.

References

- Title: Diffusion-Controlled Electron-Transfer Reactions in Ionic Liquids Source: ACS Publications URL

- Title: Efficient Exploration of Highly Conductive Pyrrolidinium-based Ionic Plastic Crystals Using Materials Informatics Source: ChemRxiv URL

- Title: Interfacial Stabilizing Effect of Lithium Borates and Pyrrolidinium Ionic Liquid in Gel Polymer Electrolytes for Lithium-Metal Batteries Source: ACS Publications URL

- Title: Tuning Electronic and Ionic Conductivities in Composite Materials for Electrochemical Devices Source: ACS Publications URL

Sources

Thermodynamic Phase Transitions of N-Alkyl-N-Methylpyrrolidinium Bromide Derivatives: Mechanisms, Characterization, and Applications

Executive Summary

N-alkyl-N-methylpyrrolidinium bromides represent a highly versatile class of organic salts and ionic liquids (ILs) whose utility spans from solid-state electrolytes to advanced redox flow batteries. The operational viability of these materials is fundamentally dictated by their phase transition temperatures—specifically, solid-solid polymorphic transitions ( Ttr ), solid-liquid melting points ( Tm ), and liquid-liquid miscibility gaps.

This whitepaper provides an in-depth mechanistic analysis of the phase behavior of methylpyrrolidinium bromide derivatives. By decoupling the thermodynamic drivers of these transitions and establishing self-validating experimental protocols, researchers can precisely engineer these molecules for targeted electrochemical and thermodynamic applications.

Mechanistic Drivers of Phase Transitions

The phase behavior of pyrrolidinium-based bromides is governed by a delicate balance between Coulombic interactions, van der Waals forces, and steric hindrance induced by the alkyl chain length and cation/anion symmetry[1].

Solid-Solid Transitions ( Ttr ) and Plastic Crystallinity

Before reaching their true melting points, many pyrrolidinium salts undergo one or more solid-solid phase transitions. These transitions are endothermic events driven by the onset of ion disordering mechanisms [1]. As thermal energy increases, the pyrrolidinium ring gains rotational degrees of freedom, or the attached alkyl chains undergo conformational shifts (e.g., anti to gauche conformations). This transforms the rigid crystalline lattice into an Orientationally Disordered Ionic Crystal (ODIC), or "plastic crystal." In this state, the material remains macroscopically solid but exhibits liquid-like microscopic ion mobility, making it an ideal candidate for solid-state electrolytes.

Solid-Liquid Transitions ( Tm )

The melting transition represents the total collapse of the Coulombic lattice. For monocationic species like 1-butyl-1-methylpyrrolidinium bromide ( C4MPyrBr ), the asymmetry of the cation disrupts crystal packing, lowering Tm compared to highly symmetric inorganic salts[2]. Conversely, dicationic derivatives (e.g., 1,1′-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide) exhibit significantly higher thermal stability and elevated melting points due to increased intermolecular interactions and higher liquid density[2][3].

Lyotropic and Liquid-Liquid Phase Separations

When dissolved in aqueous media, the phase behavior of these salts diverges based on their chemical structure:

-

Amphiphilic Self-Assembly: Long-chain derivatives like N-hexadecyl-N-methylpyrrolidinium bromide ( C16MPB ) act as surfactant-like ionic liquids. In water or ethylammonium nitrate, they exhibit lyotropic liquid crystalline phases, transitioning from isotropic solutions to hexagonal ( H1 ) and cubic ( V2 ) phases as a function of concentration and temperature[4].

-

Electrochemical Phase Separation: Short-chain derivatives like 1-ethyl-1-methylpyrrolidinium bromide (MEPBr) are utilized as Bromine Complexing Agents (BCAs). During the charging of a zinc-bromine flow battery, MEPBr binds with electrochemically generated Br2 to form polybromide chains ( MEPBr2n+1 ). This shifts the polarity and density of the complex, triggering a liquid-liquid phase transition that forms an immiscible, conductive emulsion droplet at the electrode surface[5].

Quantitative Thermal Data

The following table synthesizes the phase transition metrics for key methylpyrrolidinium bromide derivatives, highlighting the phenomenological drivers behind each thermal event.

| Compound / System | Transition Type | Temp (°C) | Enthalpy ( ΔH , kJ/mol) | Phenomenological Driver |

| [C3Mpyrr2]2Br (Dicationic, Heating) | Solid-Solid | 30.7 | 1.07 | Onset of pyrrolidinium ring rotational disorder[3] |

| [C3Mpyrr2]2Br (Dicationic, Cooling) | Solid-Solid | 34.2 | 1.18 | Lattice ordering / conformational locking[3] |

| [C3Mpyrr2]2Br (Dicationic) | Solid-Liquid (Melting) | 209.2 | N/A | Total disruption of Coulombic lattice[3] |

| C16MPB (in H2O / EAN) | Isotropic → Hexagonal | Conc. Dependent | N/A | Surfactant-like micellar aggregation[4] |

| MEPBr + Br2 (Aqueous) | Liquid → Liquid | Isothermal | N/A | Polybromide chain extension altering solvent polarity[5] |

Experimental Methodology: Thermal & Structural Characterization

To accurately capture the phase transition temperatures of pyrrolidinium bromides, researchers must employ a self-validating analytical workflow. Bromide salts are notoriously hygroscopic; absorbed atmospheric moisture acts as a plasticizer, artificially depressing Tm and introducing spurious endothermic peaks (water volatilization) that mask true solid-solid transitions.

Step-by-Step Protocol

Step 1: Anhydrous Sample Preparation

-

Dry the synthesized methylpyrrolidinium bromide under a dynamic vacuum ( <10−2 mbar) at 60 °C for 48 hours.

-

Transfer the sample directly into an argon-filled glovebox ( H2O<1 ppm, O2<1 ppm) to prevent rehydration.

Step 2: Thermogravimetric Analysis (TGA) Pre-Screening Causality: Before executing DSC, the absolute thermal decomposition limit ( Tdecomp ) must be established to prevent instrument contamination and ensure DSC cycling occurs within a thermodynamically stable window.

-

Load 10 mg of the sample into a platinum crucible.

-

Heat from 40 °C to 700 °C at a ramp rate of 10 °C/min under a continuous nitrogen purge[3].

-

Record the Tonset of mass loss (typically >200 °C for dicationic pyrrolidinium bromides)[3].

Step 3: Differential Scanning Calorimetry (DSC) Thermal Cycling Causality: The first heating cycle erases the material's thermal history and kinetic trapping. The second cycle provides the true thermodynamic values for Ttr and Tm .

-

Inside the glovebox, hermetically seal 5–10 mg of the sample in an aluminum DSC pan.

-

Cycle 1 (History Erasure): Heat the sample at 10 °C/min to a temperature 20 °C below the established Tdecomp . Hold isothermally for 5 minutes, then quench cool to -90 °C at 10 °C/min.

-

Cycle 2 (Measurement): Heat the sample from -90 °C to the upper temperature limit at 10 °C/min. Integrate the area under the endothermic peaks to calculate the enthalpy of transition ( ΔH ).

Step 4: Variable-Temperature X-Ray Diffraction (VT-XRD) Causality: While DSC identifies when a transition occurs, VT-XRD elucidates what structural shift occurred.

-

Mount the sample on a temperature-controlled XRD stage.

-

Capture diffractograms at 10 °C below and 10 °C above the Ttr identified in Step 3 to observe shifts in the crystal lattice (e.g., changes in unit cell volume due to rotational disorder)[1].

Visualizations

Characterization Workflow

The following diagram illustrates the self-validating logic of the thermal characterization protocol.

Caption: Workflow for thermodynamic and structural validation of phase transitions.

Liquid-Liquid Phase Separation in Flow Batteries

The diagram below maps the causality of the liquid-liquid phase transition utilized in energy storage applications.

Caption: Liquid-liquid phase separation mechanism of MEPBr in zinc-bromine flow batteries.

References

-

Liquid Crystalline Phases of the Amphiphilic Ionic Liquid N-Hexadecyl-N-methylpyrrolidinium Bromide Formed in the Ionic Liquid Ethylammonium Nitrate and in Water The Journal of Physical Chemistry B - ACS Publications URL:[Link]

-

The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials MDPI Molecules URL:[Link]

-

Current Amplification and Ultrafast Charge Transport in a Single Microdroplet of Bromide/Polybromide-Based Ionic Liquid ACS Applied Energy Materials URL:[Link]

-

Thermal phase behaviour of N-alkyl-N-methylpyrrolidinium and piperidinium bis(trifluoromethanesulfonyl)imide salts ResearchGate URL:[Link]

-

Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids National Institutes of Health (NIH) / PMC URL:[Link]

Sources

dielectric constant of methylpyrrolidinium bromide ionic liquids

An In-depth Technical Guide to the Dielectric Constant of Methylpyrrolidinium Bromide Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dielectric properties of N-methyl-N-alkylpyrrolidinium bromide ([CₙMPyrr][Br]) ionic liquids (ILs). Recognizing the critical role of the dielectric constant in applications ranging from electrochemical systems to advanced drug delivery formulations, this document serves as a foundational resource for researchers. It details the molecular underpinnings of the dielectric response in ILs, provides validated protocols for their synthesis and purification, and offers a step-by-step workflow for characterization by Broadband Dielectric Spectroscopy (BDS). While direct experimental data for the bromide series is nascent, this guide synthesizes insights from closely related pyrrolidinium-based ILs to explain the expected influence of cation alkyl chain length, temperature, and anion choice on the dielectric constant. Furthermore, it introduces computational methods as a predictive tool to accelerate materials screening. This guide is structured to provide both the theoretical basis and the practical knowledge required to confidently investigate and utilize the dielectric properties of these versatile ionic liquids.

Introduction: The Significance of Dielectric Constant in Pyrrolidinium Bromide Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, composed entirely of ions.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them highly attractive for a multitude of applications.[2] The N-methyl-N-alkylpyrrolidinium ([CₙMPyrr]⁺) cation is a key building block for ILs prized for its electrochemical stability.[1] When paired with the bromide anion (Br⁻), it forms a series of ILs with distinct properties relevant to fields like organic synthesis, materials science, and particularly, drug development, where they can act as solvents or formulation excipients.

The static dielectric constant (εₛ), often referred to as relative permittivity, is a fundamental property that quantifies a solvent's ability to separate charge and solvate ions. In the context of drug development, the dielectric constant of an IL can influence drug solubility, stability, and the formation of drug delivery systems like microemulsions. For electrochemical applications, such as in batteries or supercapacitors, the dielectric constant of the electrolyte is crucial for dissolving lithium salts and influencing ion transport and device performance.[1] Therefore, a thorough understanding and precise measurement of the dielectric constant of [CₙMPyrr][Br] ILs are paramount for their rational design and application.

This guide provides the necessary scientific framework and practical methodologies to explore this critical parameter.

Core Concepts: Understanding the Dielectric Response of Ionic Liquids

The dielectric response of ILs is more complex than that of molecular solvents. It arises from the interplay of ion motion and the reorientation of any permanent dipoles under an applied external electric field.

Molecular Origins of Polarization

When an electric field is applied to an IL, two primary mechanisms contribute to its polarization:

-

Orientational Polarization: The [CₙMPyrr]⁺ cation, while possessing a formal charge, also has a dipole moment. The electric field exerts a torque on these cations, causing them to align partially with the field. This alignment of dipoles contributes significantly to the overall dielectric constant.

-

Ionic (or Displacement) Polarization: The electric field causes a slight displacement of the positively charged [CₙMPyrr]⁺ cations and the negatively charged Br⁻ anions in opposite directions, creating induced dipoles. This effect is typically observed at higher frequencies.

The Complex Permittivity: Dielectric Constant and Loss

The dielectric properties are measured as a function of the applied field's frequency (ν) and are represented by the complex permittivity, ε*(ν) = ε'(ν) - iε''(ν).

-

ε' (The Dielectric Constant): This is the real part of the complex permittivity and represents the ability of the material to store energy. The static dielectric constant, εₛ, is the value of ε' at a frequency low enough that all orientational polarization mechanisms have time to respond, but before the effects of conductivity dominate.[3]

-

ε'' (The Dielectric Loss): This is the imaginary part and represents the energy dissipated, usually as heat, due to the movement and reorientation of ions and dipoles.

The Challenge of Ionic Conductivity

A major challenge in determining the static dielectric constant of ILs is their inherent ionic conductivity (σ). This conductivity can mask the true dielectric relaxation processes, especially at low frequencies.[4] As frequency decreases, the contribution of ionic conduction to the dielectric loss (ε''_cond = σ / (2πε₀ν)) becomes very large, making it difficult to extract the true static dielectric constant.[5] Advanced techniques like Broadband Dielectric Spectroscopy (BDS) are required to disentangle these phenomena.

Synthesis and Purification Protocol for [CₙMPyrr][Br]

The quality and purity of an ionic liquid are paramount, as even small amounts of impurities (e.g., water, unreacted starting materials) can significantly alter its physical properties, including the dielectric constant. The following is a self-validating protocol for synthesizing high-purity [CₙMPyrr][Br].

General Synthesis via Menshutkin Reaction

The synthesis of N-alkyl-N-methylpyrrolidinium bromides is typically achieved through a quaternization reaction, a type of Menshutkin reaction, between N-methylpyrrolidine and the corresponding 1-bromoalkane.

Caption: General synthesis workflow for N-methyl-N-alkylpyrrolidinium bromide.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve N-methylpyrrolidine (1.0 equivalent) in a suitable solvent such as acetonitrile.

-

Addition: Slowly add the 1-bromoalkane (e.g., 1-bromopropane for [C₃MPyrr][Br], 1.05 equivalents) to the flask. This reaction is often exothermic, and dropwise addition with cooling may be necessary for larger scales.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours) to ensure the reaction goes to completion.

-

Solvent Removal: After the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

Washing: The resulting solid or viscous liquid is washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials.

-

Drying: The purified product is then dried under high vacuum at an elevated temperature (e.g., 65°C) for at least 48 hours to remove any residual solvent and trace amounts of water.

Critical Purification Steps

For dielectric measurements, purity is non-negotiable.

-

Water Removal: Water has a very high dielectric constant (~80) and its presence will artificially inflate the measured value of the IL. Rigorous drying is essential.

-

Removal of Starting Materials: Unreacted amines or alkyl halides can contribute to the dielectric relaxation and must be thoroughly removed by washing.

-

Use of Activated Charcoal: For some ILs, a treatment with activated charcoal in a solvent followed by filtration can remove colored impurities.

Quality Control

The purity of the final product should be verified using:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of starting materials.

-

Karl Fischer Titration: To quantify the water content, which should ideally be below 100 ppm.

Experimental Protocol: Broadband Dielectric Spectroscopy (BDS)

BDS is the most powerful technique for characterizing the dielectric properties of ILs over a wide frequency range.[6] It allows for the separation of conductivity effects from dielectric relaxation phenomena.

Principle of Measurement

A sample is placed between two electrodes to form a capacitor. A sinusoidal voltage is applied across the electrodes, and the resulting current (both its amplitude and phase shift relative to the voltage) is measured. By sweeping the frequency of the applied voltage, one can determine the complex permittivity ε*(ν). Modern systems like those from Novocontrol can cover an immense frequency range from microhertz to gigahertz.[7]

Caption: Experimental workflow for BDS measurement of ionic liquids.

Step-by-Step Experimental Workflow

-

Sample Cell Preparation: Use a liquid sample cell with parallel plate electrodes (e.g., gold-plated). The distance between the electrodes is set by a spacer (e.g., a Teflon ring). Calibrate the empty cell to determine its capacitance.

-

Sample Loading: In a glovebox or dry environment, carefully load the dried IL into the sample cell, ensuring there are no air bubbles.

-

Mounting: Place the filled sample cell into the BDS measurement system, which is equipped with a temperature controller.

-

Thermal Equilibration: Set the desired temperature and allow the sample to equilibrate for at least 20-30 minutes before starting the measurement.

-

Frequency Sweep: Perform an isothermal frequency sweep over the desired range (e.g., 10⁻² Hz to 10⁷ Hz).

-

Temperature Loop: Repeat the frequency sweep at different temperatures to study the temperature dependence of the dielectric properties. It is often advisable to measure upon cooling to avoid potential crystallization.[2]

Data Processing and Analysis

The raw data (ε' and ε'') must be analyzed to extract the static dielectric constant.

-

Correct for Conductivity: The contribution of DC conductivity is often subtracted from the dielectric loss spectrum (ε'') to reveal the underlying relaxation peaks.

-

Modeling the Spectra: The spectra are typically fitted with empirical models. A common model is the Havriliak-Negami function, which can describe various shapes of relaxation peaks. For a simple, symmetric broadening, the Cole-Cole model is often sufficient.

-

Extrapolation: The static dielectric constant (εₛ) is determined by the low-frequency limit of the ε' plateau, after accounting for electrode polarization effects, which can cause a sharp increase in ε' at very low frequencies.

Expected Trends and Influencing Factors

Effect of Cation Alkyl Chain Length

As the alkyl chain (n in Cₙ) on the pyrrolidinium cation increases in length:

-

Expected Trend: The static dielectric constant (εₛ) is expected to decrease.

-

Causality:

-

Lower Dipole Density: Increasing the alkyl chain length increases the molar volume without significantly changing the cation's dipole moment. This reduces the number of dipoles per unit volume, leading to a lower overall dielectric constant.[3]

-

Increased Steric Hindrance: Longer alkyl chains can sterically hinder the rotational motion of the cations, which may slightly affect the dynamics but primarily impacts the dielectric constant through the volume effect.

-

Effect of Temperature

-

Expected Trend: The static dielectric constant (εₛ) is expected to decrease as temperature increases.

-

Causality: The alignment of dipoles with the electric field is opposed by thermal energy. As temperature rises, the increased thermal motion (kT) disrupts the ordering effect of the electric field, leading to a lower degree of orientational polarization and thus a lower dielectric constant.

The Critical Role of the Anion (Br⁻ vs. [Tf₂N]⁻)

-

Expected Trend: The dielectric constant of a [CₙMPyrr][Br] IL is expected to be higher than its [CₙMPyrr][Tf₂N] counterpart.

-

Causality:

-

Size and Interaction: The bromide anion is much smaller and more coordinating than the bulky, charge-delocalized [Tf₂N]⁻ anion. This leads to stronger, more localized ion-ion interactions.

-

Ion Pairing: Stronger cation-anion pairing in the bromide ILs can lead to the formation of transient ion pairs that have a net dipole moment. The reorientation of these dipolar pairs can provide an additional contribution to the dielectric constant.

-

Data Presentation: A Representative Example

To illustrate how data for this class of materials is presented, the table below shows representative dielectric data for the analogous N-butyl-N-methylpyrrolidinium ([C₄MPyrr]⁺) cation paired with the [Tf₂N]⁻ anion. This serves as a baseline for what to expect when measuring the bromide series.

| Ionic Liquid | Temperature (K) | Static Dielectric Constant (εₛ) | DC Conductivity (S/m) | Source |

| [C₄MPyrr][Tf₂N] | 298.15 | ~11.8 | 0.23 | [8][3] |

Note: This data is for the [Tf₂N]⁻ salt and is provided for illustrative purposes. The bromide salt is expected to exhibit a higher dielectric constant.

Bridging Theory and Experiment: Computational Approaches

Given the vast number of possible IL structures, computational chemistry offers a powerful tool for predicting properties and understanding molecular-level behavior before undertaking extensive experimental work.

Overview of Molecular Dynamics (MD) Simulations

MD simulations model the movements and interactions of all atoms in a system over time. By simulating a box of [CₙMPyrr][Br] ILs, one can calculate macroscopic properties from the underlying microscopic behavior. Polarizable force fields are often necessary to accurately capture the dielectric response, as they allow the charge distribution on each atom to change in response to the local electric field.

Predicting Dielectric Constants

The static dielectric constant can be calculated from the fluctuations of the total dipole moment of the simulation box using the following relation derived from linear response theory:

εₛ = 1 + (1 / (3ε₀VkT)) * (⟨M ²⟩ - ⟨M ⟩²)

where:

-

ε₀ is the vacuum permittivity

-

V is the volume of the simulation box

-

k is the Boltzmann constant

-

T is the temperature

-

M is the total dipole moment of the simulation box

Computational methods can efficiently screen different alkyl chain lengths and predict trends in the dielectric constant, guiding experimental efforts toward the most promising candidates for a specific application.[9][10]

Conclusion and Future Outlook

The dielectric constant is a pivotal parameter governing the performance of N-methyl-N-alkylpyrrolidinium bromide ionic liquids in diverse scientific and industrial applications. This guide has established a comprehensive framework for understanding, synthesizing, and accurately characterizing this property. While a systematic experimental dataset for the bromide series is an area ripe for future research, the principles and protocols outlined herein provide a robust foundation for such investigations. By combining high-purity synthesis with precise Broadband Dielectric Spectroscopy and leveraging the predictive power of computational simulations, researchers can effectively harness the unique dielectric properties of these ILs to engineer next-generation electrolytes, novel drug delivery systems, and advanced chemical processes.

References

-

Weingärtner, H., et al. (2007). The Dielectric Response of Room-Temperature Ionic Liquids: Effect of Cation Variation. The Journal of Physical Chemistry B, 111(7), 1559-1565. [Link]

-

Thoms, E., et al. (2017). Dielectric study on mixtures of ionic liquids. Scientific Reports, 7(1), 4493. [Link]

-

Pires, J., et al. (2021). Designing Pyrrolidinium-Based Ionic Liquid Electrolytes for Energy Storage: Thermal and Electrical Behaviour of Ternary Mixtures with Lithium Salt and Carbonates. Molecules, 26(8), 2275. [Link]

-

Sippel, P., et al. (2017). Dielectric study on mixtures of ionic liquids. ResearchGate. [Link]

-

Fic, K., et al. (2023). Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. Inorganic Chemistry, 62(44), 17897-17906. [Link]

-

O'Mahony, C., et al. (2020). Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. Applied Sciences, 10(24), 9036. [Link]

-

Paluch, M., et al. (2023). Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. PMC. [Link]

-

Singh, T., & Kumar, A. (2013). An ab-initio Computational Method to Determine Dielectric Properties of Biological Materials. Scientific Reports, 3(1), 1784. [Link]

-

Islam, M. M., et al. (2023). Computational framework for polymer synthesis to study dielectric properties using polarizable reactive molecular dynamics. npj Computational Materials, 9(1), 118. [Link]

-

Mezger, M., et al. (2015). Influence of the anion on the properties of ionic liquid mixtures: a molecular dynamics study. Physical Chemistry Chemical Physics, 17(4), 2672-2685. [Link]

-

Cadena, C., et al. (2015). Effect of dielectric constant on estimation of properties of ionic liquids: an analysis of 1-alkyl-3-methylimidazolium bis(trifl. RSC Advances, 5(89), 72984-72996. [Link]

-

Hilder, Y., et al. (2021). Physicochemical Properties of New Ionic Liquids and Plastic Crystal Based on Huckel Anions. ChemistryOpen, 10(2), 195-205. [Link]

-

PubChem. (n.d.). 1-Methyl-1-propylpyrrolidinium bromide. PubChem Compound Database. [Link]

-

Kim, H., et al. (2022). Development of computational design for reliable prediction of dielectric strengths of perfluorocarbon compounds. Scientific Reports, 12(1), 7010. [Link]

-

Lötgering-Lin, O. (2013). Prediction of Fluid Dielectric Constants. BYU ScholarsArchive. [Link]

-

Martins, M. A. R., et al. (2018). Predicting dielectric constants of pure liquids: fragment-based Kirkwood–Fröhlich model applicable over a wide range of polarity. Physical Chemistry Chemical Physics, 20(22), 15197-15208. [Link]

-

Clipper Controls. (2011). Dielectric Constant Table. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Choosing the Right Ionic Liquid: N-butyl-N-methylpyrrolidinium Bromide Guide. [Link]

-

Kaatze, U. (2008). Dielectric constant of N-methylpyrrolidine-2-one. ResearchGate. [Link]

-

Oak Ridge National Laboratory. (n.d.). Novocontrol Broadband Dielectric System. [Link]

-

Stenutz, R. (n.d.). Dielectric constants and refractive index. [Link]

Sources

- 1. Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dielectric Constant [macro.lsu.edu]

- 5. N-propyl,methylpyrrolidinium bromide | 608140-09-6 [chemicalbook.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. 1-Butyl-1-methylpyrrolidinium bromide | C9H20BrN | CID 11009532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

Optical Bandgap Engineering via Methylpyrrolidinium Bromide Doping: A Technical Guide for Optoelectronic and Biomedical Applications

Executive Summary

The transition from highly toxic, lead-based perovskites to environmentally benign, lead-free alternatives is a critical frontier in both materials science and biomedical engineering. A breakthrough in this domain is the synthesis of zero-dimensional (0D) antimony-based perovskite hybrids, specifically the (N-methylpyrrolidinium)₃Sb₂Cl₉₋₉ₓBr₉ₓ system. By systematically doping these structures with methylpyrrolidinium bromide (MPB), researchers can precisely engineer the optical bandgap and induce strong ferroelectric properties.

For drug development professionals and bio-engineers, this material class represents a paradigm shift. The ability to tune the bandgap into the visible light spectrum, combined with the material's non-toxic nature and spontaneous photocurrent generation, paves the way for next-generation, self-powered biosensors and high-resolution photodetectors used in high-throughput drug screening and cellular imaging.

Mechanistic Causality: The Physics of MPB Doping

Achieving a tunable optical bandgap while maintaining structural stability requires precise control over crystal lattice dynamics. In the (N-methylpyrrolidinium)₃Sb₂Cl₉₋₉ₓBr₉ₓ system, the introduction of MPB serves a dual mechanistic purpose:

-

Bandgap Narrowing via Halogen Substitution: As the bromide fraction ( x ) increases from 0 to 1, the optical bandgap systematically narrows from 3.31 eV to 2.76 eV (1)[1]. The causality behind this shift lies in atomic orbital energetics. Bromine possesses a lower electronegativity and a larger ionic radius than chlorine. Within the 0D Sb₂X₉ dioctahedral clusters, the valence band maximum (VBM) is predominantly defined by the halogen p -orbitals. Substituting Cl 3p orbitals with Br 4p orbitals elevates the VBM to a higher energy state while the conduction band minimum (CBM) remains relatively anchored, resulting in a net compression of the bandgap[1].

-

Steric Stabilization and Ferroelectricity: The bulky N-methylpyrrolidinium cation acts as an organic spacer that isolates the inorganic clusters, enforcing the 0D architecture. More importantly, the asymmetric geometry and inherent dipole moment of the methylpyrrolidinium ring induce significant bulk ferroelectric polarization (up to 7.6 μC/cm²) (2)[2]. This built-in electric field is paramount for efficient electron-hole pair separation upon photon absorption.

Quantitative Optoelectronic Profiles

The synergistic effect of MPB doping on optical and electronic properties is summarized below. The data highlights the transition from a UV-absorbing, lower-polarization state to a visible-light-absorbing, highly ferroelectric state.

| Halide Composition ( x ) | Dominant Halogen | Optical Bandgap (eV) | Ferroelectric Polarization (μC/cm²) | Photocurrent (nA/cm²) | Visual Phenotype |

| x=0 | Chloride | 3.31 | ~5.2 | ~2.0 | Colorless |

| x=0.5 | Mixed Cl/Br | ~3.05 | ~6.5 | ~5.0 | Pale Yellow |

| x=1.0 | Bromide | 2.76 | ~7.6 | ~10.0 | Yellow |

(Data synthesized from empirical measurements of (N-methylpyrrolidinium)₃Sb₂Cl₉₋₉ₓBr₉ₓ hybrids[1])

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis of MPB-doped 0D perovskites, the following protocol employs a strict self-validating feedback loop. Every step is designed with a diagnostic checkpoint to prevent the propagation of synthesis errors.

Step 1: Precursor Formulation Dissolve antimony(III) oxide (Sb₂O₃) in a precisely titrated mixture of hydrochloric (HCl) and hydrobromic (HBr) acids. Introduce methylpyrrolidinium bromide (MPB) to establish the exact organic-inorganic stoichiometric ratio required for the x=1 target phase.

Step 2: Temperature-Lowering Crystallization Heat the solution to 100°C to ensure complete thermodynamic dissolution. Subsequently, cool the solution at a strictly controlled rate of 1°C/hour down to room temperature. Causality: This slow thermodynamic kinetic pathway provides the activation energy needed for the bulky MPB cations to properly orient, preventing the formation of kinetic trap impurities.

Step 3: Phase Validation (Self-Correction Checkpoint) Analyze the harvested block crystals via Single-Crystal X-Ray Diffraction (SCXRD). Validation Logic: The target is a pure 0D cluster phase. If 1D or 2D polymeric chains are detected, it indicates an excessively rapid cooling rate that forced premature precipitation. The system must self-correct by recalibrating the thermal controller to a slower temperature gradient before proceeding.

Step 4: Optical & Electronic Characterization Measure the UV-Vis diffuse reflectance. Convert the raw reflectance data using the Kubelka-Munk function to generate a Tauc plot. Validation Logic: A single, sharp linear slope confirms a direct bandgap transition (~2.76 eV), verifying successful Br-orbital integration[1].

Fig 1: Self-validating synthesis and characterization workflow for MPB-doped crystals.

Translational Implications for Drug Development & Diagnostics

While perovskite research is traditionally siloed in photovoltaics, MPB-doped lead-free hybrids offer transformative utility for biomedical and drug development applications (3)[3].

-

Lead-Free Biocompatibility: Traditional high-efficiency perovskites rely on lead (Pb), which is highly cytotoxic and incompatible with in vitro diagnostic assays. MPB-doped Sb-based perovskites eliminate this toxicity barrier, allowing safe integration into lab-on-a-chip diagnostic devices[2].

-

Self-Powered Biosensing for High-Throughput Screening: The narrowed bandgap (2.76 eV) enables the absorption of visible light (~450 nm), which perfectly aligns with the emission spectra of common fluorescent markers used in drug screening assays. Coupled with the strong ferroelectric polarization (7.6 μC/cm²), these materials generate spontaneous photocurrents (~10 nA/cm²) without requiring an external bias voltage[1]. This enables the creation of miniaturized, self-powered photodetectors capable of real-time fluorescence tracking during pharmacokinetic studies.

Fig 2: Signal transduction pathway in an MPB-doped ferroelectric biosensor.

References

-

Title: Bandgap Narrowing of Lead-Free Perovskite-Type Hybrids for Visible-Light-Absorbing Ferroelectric Semiconductors Source: The Journal of Physical Chemistry Letters - ACS Publications URL: [Link]

-

Title: Bandgap Narrowing of Lead-Free Perovskite-Type Hybrids for Visible-Light-Absorbing Ferroelectric Semiconductors Source: PubMed URL: [Link]

-

Title: Structural and Functional Diversity in Lead-Free Halide Perovskite Materials Source: Diva-portal.org URL: [Link]

Sources

Application Notes and Protocols: Methylpyrrolidinium Bromide in Solid-State Electrolytes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pursuit of safer, higher-energy-density storage systems has propelled the development of all-solid-state batteries. Solid polymer electrolytes (SPEs) are at the forefront of this research, offering a promising alternative to flammable liquid electrolytes. This application note provides a comprehensive technical guide on the utilization of methylpyrrolidinium bromide as a key component in the formulation of SPEs. We will delve into the synthesis, characterization, and performance of these electrolytes, with a focus on providing detailed, field-proven protocols for researchers. The inclusion of methylpyrrolidinium bromide, a pyrrolidinium-based ionic liquid, can significantly influence the ionic conductivity, electrochemical stability, and interfacial properties of the resulting solid-state electrolyte. This document serves as a foundational resource for scientists and engineers working to advance energy storage technologies.

Introduction: The Role of Ionic Liquids in Solid-State Electrolytes

Conventional lithium-ion batteries rely on liquid organic electrolytes, which, despite their good performance, pose significant safety risks due to their flammability and potential for leakage. Solid-state electrolytes (SSEs) are a promising alternative, offering enhanced safety, improved energy density, and a wider operating temperature range. Among the various types of SSEs, solid polymer electrolytes (SPEs) are particularly attractive due to their flexibility, processability, and good electrode-electrolyte interfacial contact.

SPEs typically consist of a polymer matrix, such as polyethylene oxide (PEO), and a dissolved lithium salt. However, the ionic conductivity of SPEs at room temperature is often too low for practical applications.[1] To address this limitation, ionic liquids (ILs) have been incorporated into SPEs as plasticizers or co-solvents.[2] ILs are salts that are liquid at or near room temperature and possess unique properties such as high ionic conductivity, low volatility, and a wide electrochemical stability window.[3][4]

Pyrrolidinium-based ILs, in particular, have shown great promise in battery applications due to their favorable electrochemical and thermal stability.[4][5] This application note focuses on methylpyrrolidinium bromide, a specific pyrrolidinium-based IL, and its application in PEO-based solid polymer electrolytes. The bromide anion can play a crucial role in influencing the ion transport mechanisms and overall performance of the electrolyte.[6][7]

Synthesis of Methylpyrrolidinium Bromide-Based Solid Polymer Electrolytes

The most common method for preparing PEO-based solid polymer electrolytes is the solution casting technique.[8][9][10] This method allows for the homogeneous mixing of the polymer, lithium salt, and ionic liquid, resulting in a free-standing, flexible electrolyte film.

Materials and Reagents

-

Polymer Host: Poly(ethylene oxide) (PEO), high molecular weight (e.g., Mw = 600,000 g/mol )

-

Lithium Salt: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

-

Ionic Liquid: N-methyl-N-propylpyrrolidinium bromide or N-methyl-N-butylpyrrolidinium bromide

-

Solvent: Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Step-by-Step Protocol for Solid Polymer Electrolyte Film Fabrication

-

Drying of Reagents: Prior to use, dry PEO and LiTFSI in a vacuum oven at 80°C overnight to remove any residual moisture.[11] Store the dried reagents in an argon-filled glovebox.

-

Preparation of PEO Solution: In the glovebox, dissolve the desired amount of PEO in the chosen anhydrous solvent (e.g., ACN or DMF) in a sealed vial.[8] The concentration of PEO is typically around 4 wt%.[12] Stir the solution overnight at room temperature using a magnetic stirrer until a homogeneous, viscous solution is obtained.

-

Preparation of LiTFSI and Methylpyrrolidinium Bromide Solution: In a separate vial, dissolve the required amounts of LiTFSI and methylpyrrolidinium bromide in the anhydrous solvent. The molar ratio of ethylene oxide (EO) units in PEO to lithium ions (Li+) is a critical parameter and is often varied to optimize ionic conductivity. A common starting point is an EO:Li ratio of 20:1. The amount of methylpyrrolidinium bromide can be varied, for example, as a weight percentage of the total PEO and LiTFSI mass.

-

Mixing: Slowly add the LiTFSI and methylpyrrolidinium bromide solution to the PEO solution while stirring continuously.[13] Continue stirring the mixture for several hours (e.g., 5-8 hours) to ensure complete homogenization.[12]

-

Casting: Pour the final homogeneous solution into a flat-bottomed Teflon dish or a glass petri dish.[8][14] The volume of the solution will determine the thickness of the final electrolyte film.

-

Solvent Evaporation: Cover the dish with a lid that has small perforations to allow for slow solvent evaporation. Let the solvent evaporate at room temperature inside the glovebox for 24-48 hours.[15]

-

Drying: Once a self-standing film is formed, carefully peel it from the dish. Transfer the film to a vacuum oven and dry at a moderate temperature (e.g., 60-80°C) for at least 72 hours to remove any residual solvent.[3][8] The absence of solvent can be confirmed by techniques such as 1H NMR or thermogravimetric analysis (TGA).

-

Storage: Store the dried solid polymer electrolyte films in an argon-filled glovebox until further characterization or cell assembly.

Characterization of Solid Polymer Electrolytes

A comprehensive characterization of the synthesized solid polymer electrolytes is essential to evaluate their potential for use in solid-state batteries. The key properties to be investigated are ionic conductivity, electrochemical stability, and thermal stability.

Ionic Conductivity Measurement

Electrochemical Impedance Spectroscopy (EIS) is the standard technique used to determine the ionic conductivity of solid electrolytes.[16][17]

Protocol:

-

Sample Preparation: Cut a circular disc of the solid polymer electrolyte film with a known diameter and thickness.

-

Cell Assembly: Sandwich the electrolyte disc between two blocking electrodes (e.g., stainless steel or platinum) of the same diameter.[18] This assembly is typically housed in a Swagelok-type cell or a coin cell.

-

EIS Measurement: Connect the cell to a potentiostat equipped with a frequency response analyzer. Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

-

Data Analysis: The resulting Nyquist plot (Z' vs. -Z'') is used to determine the bulk resistance (Rb) of the electrolyte, which is the intercept of the high-frequency semicircle with the real axis.[17]

-

Conductivity Calculation: The ionic conductivity (σ) is calculated using the following equation:

σ = L / (Rb * A)

where L is the thickness of the electrolyte film and A is the area of the electrode.

Measurements should be performed at various temperatures to understand the temperature dependence of the ionic conductivity.

Electrochemical Stability Window (ESW) Determination

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.[19][20] This is a critical parameter for high-voltage battery applications.

Protocol:

-

Cell Assembly: Assemble a three-electrode cell with the solid polymer electrolyte sandwiched between a lithium metal reference electrode, a lithium metal counter electrode, and a stainless steel working electrode.

-

Cyclic Voltammetry (CV): Perform cyclic voltammetry by sweeping the potential of the working electrode against the lithium reference electrode at a slow scan rate (e.g., 0.1-1 mV/s).[5][21] The potential is swept to both anodic (positive) and cathodic (negative) limits.

-

ESW Determination: The anodic and cathodic limits of the ESW are determined by the onset of a significant increase in the oxidation and reduction currents, respectively.[22]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the solid polymer electrolyte.[2][23]

Protocol:

-

TGA: A small sample of the electrolyte is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[23] The TGA curve shows the weight loss as a function of temperature, indicating the decomposition temperature of the electrolyte.

-

DSC: A small sample is subjected to a controlled temperature program (heating and cooling cycles). The DSC curve reveals thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), which are important for understanding the polymer chain dynamics and the operating temperature range of the electrolyte.[23]

Expected Performance and Discussion

The incorporation of methylpyrrolidinium bromide into a PEO-based solid polymer electrolyte is expected to influence its properties in several ways.

Ionic Conductivity

The addition of the ionic liquid should increase the amorphous phase content of the PEO matrix, thereby enhancing the segmental motion of the polymer chains and facilitating ion transport.[24] This is expected to lead to an increase in ionic conductivity compared to a PEO-LiTFSI electrolyte without the ionic liquid. The bromide anion, being a halide, may also participate in the ion transport mechanism, potentially through a Grotthuss-type mechanism or by influencing the solvation shell of the lithium ions.[25]

Table 1: Representative Ionic Conductivity of Pyrrolidinium-Based Solid Polymer Electrolytes

| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |

| PEO-LiTFSI (EO:Li = 20:1) | 60 | ~1 x 10⁻⁵ | [26] |

| PEO-LiTFSI with Pyrrolidinium-based IL | 60 | ~1 x 10⁻⁴ - 1 x 10⁻³ | [27] |

| PEO-LiBF₄ with N-propyl-N-methyl-pyrrolidinium BF₄ | 60 | ~10⁻³–10⁻² | [12][28] |

Electrochemical Stability

Pyrrolidinium-based ionic liquids are known for their wide electrochemical stability windows, often exceeding 5V vs. Li/Li⁺.[29] The addition of methylpyrrolidinium bromide is therefore expected to yield a solid polymer electrolyte with a wide ESW, making it suitable for use with high-voltage cathode materials.

Table 2: Representative Electrochemical Stability Windows of Pyrrolidinium-Based Electrolytes

| Electrolyte System | Electrochemical Stability Window (V vs. Li/Li⁺) | Reference |

| Standard Carbonate-based Electrolyte | ~4.5 - 5.0 | [29] |

| Pyrrolidinium-based Ionic Liquid Electrolyte | Up to 5.6 | [29] |

| PEO-LiBF₄ with N-propyl-N-methyl-pyrrolidinium BF₄ | > 5 | [27][28] |

Role of the Bromide Anion

The presence of the bromide anion can have several effects on the electrolyte properties. Halide anions have been shown to influence the flexibility of the anion framework in solid electrolytes, which can impact ion transport.[25] The interaction of the bromide anion with the lithium cation and the PEO chains will affect the solvation environment of the charge carriers and the overall ion transport mechanism.[30] Further investigation using techniques such as Raman spectroscopy can provide more insights into these interactions.[31][32][33]

Safety and Handling

Proper safety precautions must be taken when working with the components of the solid polymer electrolyte.

-

Methylpyrrolidinium Bromide: Handle in a well-ventilated area, preferably in a fume hood.[23] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][31]

-

Lithium Salts (e.g., LiTFSI): These salts are hygroscopic and should be handled in a dry environment, such as an argon-filled glovebox. They can be harmful if swallowed or in contact with skin.

-

Solvents (Acetonitrile, DMF): These are flammable and toxic. Handle only in a fume hood and take precautions to avoid ignition sources.

Always consult the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

Methylpyrrolidinium bromide presents a promising avenue for the development of high-performance solid polymer electrolytes for next-generation solid-state batteries. Its incorporation into a PEO matrix can enhance ionic conductivity and widen the electrochemical stability window. The detailed protocols provided in this application note offer a solid foundation for researchers to fabricate and characterize these advanced electrolyte materials. Further optimization of the composition and a deeper understanding of the ion transport mechanisms will be crucial for realizing the full potential of methylpyrrolidinium bromide-based solid-state electrolytes in practical energy storage devices.

References

-

Systematic study and effective improvement of voltammetry for accurate electrochemical window measurement of solid electrolytes. (2022). Journal of Power Sources, 528, 231219. [Link]

-

Polycation ionic liquid tailored PEO-based solid polymer electrolytes for high temperature lithium metal batteries. (n.d.). OSTI.GOV. [Link]

-

The Impact of Absorbed Solvent on the Performance of Solid Polymer Electrolytes for Use in Solid-State Lithium Batteries. (2021). Frontiers in Energy Research, 9. [Link]

-

Temperature-Step Electrochemical Impedance Spectroscopy Analyses Ion Conduction Mechanism in Quasi-Solid Semi-IPN Polymer Electrolytes. (2024). The Journal of Physical Chemistry B. [Link]

-

The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. (2020). Molecules, 25(24), 5944. [Link]

-

Spectroscopic investigation of the structure of a pyrrolidinium-based ionic liquid at electrified interfaces. (2022). The Journal of Chemical Physics, 156(11), 114701. [Link]

-

Hybrid Electrolyte Based on PEO and Ionic Liquid with In Situ Produced and Dispersed Silica for Sustainable Solid-State Battery. (2024). Sustainability, 16(4), 1683. [Link]

-

Ultrahigh Ionic Conductivity in Halide Electrolytes Enabled by Anion Framework Flexibility Engineering. (2026). Journal of the American Chemical Society. [Link]

-

Can anyone suggest how to do cyclic voltammetry in solid state? (2014). ResearchGate. [Link]

-

How to prepare solid state sample (polymer electrolyte) for EIS Characterization? (2023). ResearchGate. [Link]

-

Journal of Energy Storage 81 (2024) 110456. (n.d.). . [Link]

-

A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. (2021). Polymers, 13(2), 249. [Link]

-

Raman spectra of the P-series electrolytes (a,b) and T-series... (n.d.). ResearchGate. [Link]

-

Electrochemical Impedance Spectroscopy of PEO-LATP Model Multilayers: Ionic Charge Transport and Transfer. (2021). ACS Applied Materials & Interfaces, 13(37), 44237–44247. [Link]

-

Electrochemical Impedance Spectroscopy Part 2: Applications. (2022). Electrochemistry, 90(10), 102008. [Link]

-

Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries. (2018). research.chalmers.se. [Link]

-

Basics of teaching electrochemical impedance spectroscopy of electrolytes for ion-rechargeable batteries – part 1. (2021). scispace. [Link]

-

Designing Pyrrolidinium-Based Ionic Liquid Electrolytes for Energy Storage: Thermal and Electrical Behaviour of Ternary Mixtures with Lithium Salt and Carbonates. (2025). MDPI. [Link]

-

Ion transport and structural design of lithium-ion conductive solid polymer electrolytes: a perspective. (2022). iopscience.iop.org. [Link]

-

Ionic Liquid-Softened Polymer Electrolyte for Anti-Drying Flexible Zinc Ion Batteries. (2022). ACS Applied Materials & Interfaces, 14(24), 27588–27596. [Link]

-

Compatibility issues between electrodes and electrolytes in solid-state batteries. (2017). Ceder Group. [Link]

-

Ion Transport in Batteries with Polymer Electrolytes... (2022). ornl.gov. [Link]

-

Solvent-Cast Solid Electrolyte Membranes Based on a Charged Rigid-Rod Polymer and Ionic Liquids. (2021). ACS Applied Energy Materials, 4(7), 7303–7311. [Link]

-

TGA/DSC in Polymer and Battery R&D. (2026). Lab Manager. [Link]

-

How to prepare solid polymer electrolyte membranes? (2018). ResearchGate. [Link]

-

Ionic Conduction in Polymer‐Based Solid Electrolytes. (2020). Advanced Materials, 32(18), 1902025. [Link]

-

Tunable ion transport properties in solid polymer electrolytes for lithium-ion batteries. (n.d.). UDSpace - University of Delaware. [Link]

-

Vibrational Spectroscopy of Ionic Liquids. (2017). Chemical Reviews, 117(10), 7190–7239. [Link]

-

Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. (2022). Semantic Scholar. [Link]

-

Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. (2020). MDPI. [Link]

-

Development of the PEO Based Solid Polymer Electrolytes for All-Solid State Lithium Ion Batteries. (2018). Polymers, 10(11), 1238. [Link]

-

Preparation of High Performance Polyethylene Oxide (PEO) Based Solid Polymer Electrolyte for Lithium Ion Battery. (2018). CityUHK Scholars. [Link]

-

Solid-state polymer electrolytes in lithium batteries: latest progress and perspective. (n.d.). Royal Society of Chemistry. [Link]

-

Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System. (2023). MDPI. [Link]

-

Solution Casting Effect of PMMA-Based Polymer Electrolyte on the Performances of Solid-State Electrochromic Devices. (2025). MDPI. [Link]

-

A Strategy for Preparing Solid Polymer Electrolytes Containing In Situ Synthesized ZnO Nanoparticles with Excellent Electrochemical Performance. (2021). Polymers, 13(24), 4363. [Link]

-

Fabrication and Characterization of Flexible Solid Polymers Electrolytes for Supercapacitor Application. (2021). Polymers, 13(16), 2649. [Link]

-

Solvent-Cast Solid Electrolyte Membranes Based on a Charged Rigid-Rod Polymer and Ionic Liquids (Journal Article). (2021). OSTI.GOV. [Link]

-

How to prepare solid polymer electrolyte membranes? (2018). ResearchGate. [Link]

-

Preparation and Characterization of Solid Polymer Electrolyte of Lithium Salts Polyvinyl Pyrrolidone. (2024). Advanced Journal of Chemistry, Section A. [Link]

-

Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System. (2023). ResearchGate. [Link]

-

Raman spectra of ionic liquids and the electrolytes consisted of the... (n.d.). ResearchGate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. TGA/DSC in Polymer and Battery R&D | Lab Manager [labmanager.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. info.phys.tsinghua.edu.cn [info.phys.tsinghua.edu.cn]

- 6. Designing Pyrrolidinium-Based Ionic Liquid Electrolytes for Energy Storage: Thermal and Electrical Behaviour of Ternary Mixtures with Lithium Salt and Carbonates [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. osti.gov [osti.gov]

- 9. Solution Casting Effect of PMMA-Based Polymer Electrolyte on the Performances of Solid-State Electrochromic Devices [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. re.public.polimi.it [re.public.polimi.it]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. rnlkwc.ac.in [rnlkwc.ac.in]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. Stability Testing for Electrochemical Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ceder.berkeley.edu [ceder.berkeley.edu]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. udspace.udel.edu [udspace.udel.edu]

- 31. Spectroscopic investigation of the structure of a pyrrolidinium-based ionic liquid at electrified interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis and Purification of Methylpyrrolidinium Bromide-Based Ionic Liquids

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Electrochemical Energy Storage, Electrolyte Precursors, and Biocompatible Active Pharmaceutical Ingredients (APIs).

Introduction & Mechanistic Rationale

Pyrrolidinium-based ionic liquids (ILs), specifically 1-butyl-1-methylpyrrolidinium bromide ([Pyrr14]Br), are highly sought after as precursors for advanced electrolytes in electrochemical energy storage systems[1]. Compared to traditional imidazolium-based cations, the alicyclic pyrrolidinium core provides a significantly wider electrochemical window, enhanced cathodic stability, and reduced cytotoxicity, making it highly valuable for both battery technologies and topical drug delivery formulations.

The synthesis of [Pyrr14]Br is governed by the Menshutkin reaction —a classic bimolecular nucleophilic substitution (SN2)[2]. In this pathway, the tertiary amine (N-methylpyrrolidine) acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (1-bromobutane).

Causality of Reaction Conditions: Because the SN2 transition state involves significant charge separation, the reaction is highly exothermic. Without strict thermal regulation, the localized heat can drive unwanted side reactions (such as Hofmann elimination or amine oxidation), leading to irreversible coloration, gas formation, and the generation of electrochemically active impurities that degrade the final product's performance[3]. Therefore, controlling the thermodynamics through solvent mediation (acetonitrile) and temperature modulation is the cornerstone of this protocol.

Reagents and Equipment

Table 1: Reagent Specifications and Stoichiometry

| Reagent | Role | MW ( g/mol ) | Equivalents | Purity Requirement |

| N-Methylpyrrolidine | Nucleophile | 85.15 | 1.0 | ≥ 99%, freshly distilled |

| 1-Bromobutane | Electrophile | 137.02 | 1.0 | ≥ 98% |

| Acetonitrile | Solvent | 41.05 | - | Anhydrous, ≥ 99.8% |

| Acetone / Diethyl Ether | Washing Solvents | - | - | ACS Grade, 1:1 ratio |

| Decolorizing Charcoal | Purifying Agent | - | 2-3 wt% | Activated |

Required Equipment: 250 mL two-neck round-bottom flask, reflux condenser, pressure-equalizing addition funnel, magnetic stirrer, ice-water bath, rotary evaporator, lyophilizer, and a Schlenk line (for inert atmosphere).

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system , ensuring that researchers can verify the integrity of the synthesis at each critical juncture.

Step 1: System Preparation & Inert Atmosphere

Purge the two-neck round-bottom flask, fitted with a reflux condenser and addition funnel, with dry Nitrogen or Argon for 15 minutes.

-

Expert Insight: Moisture must be rigorously excluded. [Pyrr14]Br is highly hygroscopic, and the presence of water during synthesis can lead to competitive hydrolysis of the alkyl halide, depressing the overall yield.

Step 2: Controlled Alkylation

Dissolve 0.2 mol (17.01 g) of N-methylpyrrolidine in 50 cm3 of anhydrous acetonitrile[1]. Submerge the reaction flask in an ice-water bath to drop the internal temperature to approximately 0–5 °C. Begin stirring. Add 0.2 mol (27.4 g) of 1-bromobutane dropwise via the addition funnel over 30–45 minutes[1].

-

Expert Insight: The dropwise addition under chilled conditions prevents thermal runaway. Controlling this exothermic SN2 step is the primary defense against the formation of oxidized, yellow/brown impurities[3].

Step 3: Propagation and Reflux

Once the addition is complete, remove the ice-water bath and allow the mixture to warm to room temperature. Subsequently, heat the system to 80 °C and stir vigorously overnight (24–48 hours) under reflux conditions[1][2].

-

Self-Validation Checkpoint: As the reaction progresses, the mixture will transition from a clear solution to a pale yellow mixture. Because the synthesized ionic liquid has lower solubility in acetonitrile than its precursors, you should observe an increase in viscosity or slight precipitation.

Step 4: Isolation and Differential Washing

Cool the reaction mixture to room temperature. Remove the volatile acetonitrile and any trace unreacted starting materials using a rotary evaporator under reduced pressure, which will leave a yellowish solid product[1]. Suspend the crude solid in a mixture of acetone and diethyl ether (e.g., 3 × 50 mL), stir vigorously, and filter[1].

-

Expert Insight: This step leverages differential solubility. The target[Pyrr14]Br is insoluble in the acetone/ether mixture, whereas unreacted N-methylpyrrolidine and 1-bromobutane are highly soluble.

-

Self-Validation Checkpoint: Following filtration and vacuum drying, the product must present as a strictly white solid [1]. If the solid remains yellow, proceed immediately to Step 5.

Step 5: Decolorization and Lyophilization (For High-Purity Applications)

If optical clarity or absolute electrochemical purity is required (e.g., for UV-sensitive applications or battery electrolytes): Dissolve the dry yellow/white solid in 1.5 liters of distilled water and add 30 g of decolorizing charcoal[3]. Heat this mixture to 70 °C for 24 hours, then cool and filter through a Celite pad[3].

-

Self-Validation Checkpoint: The resulting filtrate must be completely colorless[3]. Remove the water using a lyophilizer. Finally, heat the resulting solid under high vacuum (0.02 mbar) at 65 °C for 48 hours to remove trace moisture[1][3].

Analytical Characterization

To confirm the structural integrity and purity of the synthesized 1-butyl-1-methylpyrrolidinium bromide, validate the product against the quantitative benchmarks below.

Table 2: Expected Analytical Data for [Pyrr14]Br

| Parameter | Expected Value / Observation | Analytical Method |

| Appearance | White, highly hygroscopic solid | Visual Inspection |

| Molar Yield | 94% – 98% | Gravimetric Analysis[1][3] |

| 1H NMR (300 MHz, DMSO-d6) | δ 3.50 (m, 4H), 3.38 (m, 2H), 3.02 (s, 3H), 2.08 (s, 4H), 1.68 (m, 2H), 1.31 (m, 2H), 0.92 (t, J = 7.1 Hz, 3H) | NMR Spectroscopy[1] |

| Thermal Stability | Stable up to ~250 °C (onset of degradation) | TGA / DSC[2] |

Experimental Workflow Visualization

Workflow for the synthesis and purification of 1-butyl-1-methylpyrrolidinium bromide ([Pyrr14]Br).

References

-

Preparation and purification of ionic liquids and precursors. Google Patents (US7763186B2). Available at: 3

-

Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. ACS Publications. Available at:1

-

The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. PMC (PubMed Central). Available at: 2

Sources

Application Notes & Protocols: N-Methylpyrrolidinium Bromide Derivatives as Structure-Directing Agents in Zeolite Synthesis

Introduction: The Role of N-Methylpyrrolidinium Cations in Templating Porous Materials

The synthesis of microporous crystalline materials, such as zeolites, relies heavily on the use of Organic Structure-Directing Agents (OSDAs).[1] These organic molecules, typically quaternary ammonium cations, guide the assembly of inorganic precursors (like silicate and aluminate) into specific, ordered framework topologies.[1][2] The size, shape, and charge distribution of the OSDA are critical factors that dictate the final crystalline phase of the zeolite.

Among the vast library of OSDAs, cations based on the N-methylpyrrolidinium scaffold have emerged as highly versatile and effective templating agents. While the simplest form, N-methylpyrrolidinium bromide, can be used, research has demonstrated that modifying the core structure—by attaching alkyl chains or linking two pyrrolidinium rings to form dicationic "gemini" surfactants—provides exceptional control over the synthesis of advanced zeolites.[3][4] These modifications allow for precise tuning of the resulting zeolite's properties, such as the distribution and strength of acid sites, which are crucial for catalytic applications.[3]

This guide provides a detailed overview of the principles and a practical protocol for using a dicationic N-methylpyrrolidinium bromide derivative to synthesize a high-performance Mordenite (MOR) zeolite, a material of significant interest for catalysis in the petrochemical industry.[3]

Principle of Structure Direction: Host-Guest Chemistry in Zeolite Crystallization

The function of an N-methylpyrrolidinium-based OSDA is a classic example of host-guest chemistry. The organic cation (the "guest") becomes solvated and organizes the inorganic silicate and aluminate species around it. During hydrothermal synthesis, this organic-inorganic assembly crystallizes, with the OSDA molecule physically occupying the pores and channels of the nascent zeolite framework (the "host").

The key factors influencing this process are:

-

Size and Shape Congruency: The dimensions of the pyrrolidinium cation and its alkyl substituents must fit snugly within the channels or cages of the target zeolite framework.

-

Charge Compensation: The positive charge of the cation(s) balances the negative charge created by the incorporation of aluminum into the silica framework ([AlO₄]⁻ units). Gemini-type dications, with their higher charge density, can influence the location of framework aluminum, thereby tuning the acidic properties of the final material.[3]

-

Hydrophobic Interactions: The organic components of the OSDA interact with water and inorganic species, influencing the local structure of the synthesis gel and promoting nucleation.

After crystallization, the organic OSDA is removed through calcination (high-temperature heating in air), leaving behind a porous, crystalline, and catalytically active zeolite.

Caption: Mechanism of zeolite synthesis directed by an N-methylpyrrolidinium-based OSDA.

Application Protocol: Synthesis of High-Performance Mordenite (MOR) Zeolite

This protocol details the synthesis of a Mordenite (MOR) zeolite using a gemini-type dicationic OSDA, specifically 1,6-bis(N-methylpyrrolidinium)hexane bromide, which has been shown to enhance the distribution of Brønsted acid sites.[3][5]

Part I: Synthesis of the Structure-Directing Agent

This section describes the synthesis of the OSDA, 1,6-bis(N-methylpyrrolidinium)hexane bromide, via a standard Menshutkin reaction.[6]

Materials and Reagents:

-

N-methylpyrrolidine (≥98%)

-

1,6-Dibromohexane (96%)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve N-methylpyrrolidine (2.1 equivalents) in 50 mL of anhydrous acetonitrile.

-

Reagent Addition: In a separate beaker, dissolve 1,6-dibromohexane (1.0 equivalent) in 100 mL of anhydrous acetonitrile. Add this solution dropwise to the stirring N-methylpyrrolidine solution at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and stir under reflux for 48 hours. A white precipitate will form as the reaction progresses.[6]

-

Product Isolation: After 48 hours, cool the mixture to room temperature. Remove the acetonitrile using a rotary evaporator.

-

Washing: Wash the resulting white solid three times with 50 mL portions of diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the final product, 1,6-bis(N-methylpyrrolidinium)hexane bromide, under vacuum at 60 °C overnight. The product should be a white, crystalline solid.

Part II: Hydrothermal Synthesis of MOR Zeolite

Materials and Reagents:

-

Synthesized 1,6-bis(N-methylpyrrolidinium)hexane bromide (OSDA)

-

Sodium hydroxide (NaOH)

-

Aluminum hydroxide (Al(OH)₃)

-

Colloidal silica (e.g., Ludox AS-40, 40 wt% suspension in water)

-

Deionized (DI) water

-

Teflon-lined stainless-steel autoclave

Step-by-Step Procedure:

-

Prepare Aluminosilicate Gel:

-

In a polypropylene beaker, dissolve NaOH and the synthesized OSDA in DI water.

-

Slowly add Al(OH)₃ to the solution and stir until it is completely dissolved.

-

While stirring vigorously, add the colloidal silica to form a homogeneous gel. The target molar composition of the final gel should be: x SiO₂ : y Al₂O₃ : z OSDA : a Na₂O : b H₂O. (Refer to Table 1 for specific ratios).

-

-

Gel Aging: Continue stirring the gel at room temperature for 24 hours (aging step) to ensure homogeneity and promote the formation of nucleation centers.

-

Hydrothermal Crystallization:

-

Transfer the aged gel into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a pre-heated oven at 170 °C.

-

Maintain the synthesis under static (non-stirred) conditions for 4-6 days.

-

-

Product Recovery:

-

After the crystallization period, quench the autoclave in cold water.

-

Filter the solid product and wash it thoroughly with DI water until the pH of the filtrate is neutral (~7).

-

Dry the as-synthesized zeolite powder at 100 °C overnight.

-

-

Calcination (OSDA Removal):

-

Place the dried powder in a ceramic crucible.

-

Heat in a muffle furnace under a slow air flow.

-

Ramp the temperature to 550 °C at a rate of 2 °C/min and hold for 6 hours to completely burn off the organic OSDA.

-